3-Methyl-1H-pyrrolo[3,2-C]pyridine
Overview
Description
3-Methyl-1H-pyrrolo[3,2-C]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 132.16 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, one study reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study discussed the synthesis of new N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3 (2H)diones .Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-pyrrolo[3,2-C]pyridine is characterized by the presence of a pyrrolopyridine scaffold . The InChI code for this compound is 1S/C8H8N2/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5,10H,1H3 .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines are known to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1H-pyrrolo[3,2-C]pyridine include a molecular weight of 132.16 . More detailed properties like melting point, boiling point, etc., were not found in the search results.Scientific Research Applications
Analgesic and Sedative Activity
Pyrrolo[3,4-c]pyridine derivatives, which include 3-Methyl-1H-pyrrolo[3,2-C]pyridine, have been extensively studied for their potential analgesic and sedative activities . These compounds have shown promising results in the “hot plate” test and the “writhing” test, two common methods for evaluating analgesic activity . Some of these derivatives were found to be more active than aspirin in the “writhing” test .
Treatment of Nervous System Diseases
These compounds have also been investigated for their potential in treating diseases of the nervous system . The exact mechanisms of action are still under investigation, but the results suggest that these compounds could be beneficial in managing various neurological conditions .
Treatment of Immune System Diseases
Pyrrolo[3,4-c]pyridine derivatives have shown potential in the treatment of diseases of the immune system . While the specific diseases and mechanisms of action are not detailed in the available literature, this is a promising area of research .
Antidiabetic Activity
Some pyrrolo[3,4-c]pyridine derivatives have demonstrated antidiabetic activity . They have been found to effectively reduce blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and type 1 diabetes .
Antimycobacterial Activity
These compounds have also been found to possess antimycobacterial activity . This suggests that they could be used in the development of new treatments for mycobacterial infections .
Antiviral Activity
Pyrrolo[3,4-c]pyridine derivatives have demonstrated antiviral activity . While the specific viruses against which these compounds are effective are not detailed in the available literature, this is a promising area of research .
Antitumor Activity
These compounds have also shown antitumor activity . They have been found to be effective against certain types of cancer cells, suggesting potential applications in cancer treatment .
Antiplatelet Therapy
Ticlopidine, a tetrahydrothieno[3,2-c]pyridine derivative, has been reported to have anti-inflammatory and antiplatelet aggregation activity . This suggests that other pyrrolo[3,2-c]pyridine derivatives, including 3-Methyl-1H-pyrrolo[3,2-C]pyridine, could potentially have similar therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrrolo[3,2-c]pyridine derivatives have been studied as inhibitors of the mitotic kinase monopolar spindle 1 (mps1) . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
Mode of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[3,2-c]pyridine derivatives, have been shown to inhibit mps1 . These inhibitors stabilize an inactive conformation of MPS1, making it incompatible with ATP and substrate-peptide binding .
Biochemical Pathways
It’s known that mps1 inhibitors, which include similar compounds, can disrupt the spindle assembly checkpoint signal, a crucial pathway for cell division .
Pharmacokinetics
Similar compounds, such as 1h-pyrrolo[3,2-c]pyridine derivatives, have been reported to display favorable oral pharmacokinetic profiles .
Result of Action
Similar compounds, such as 1h-pyrrolo[3,2-c]pyridine derivatives, have been shown to cause g2/m phase cell cycle arrest and apoptosis .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature .
properties
IUPAC Name |
3-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-10-8-2-3-9-5-7(6)8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHOENUBSKBJOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612153 | |
Record name | 3-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22930-75-2 | |
Record name | 3-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22930-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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